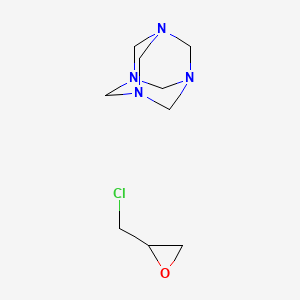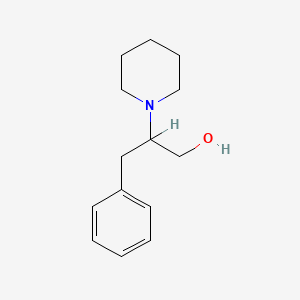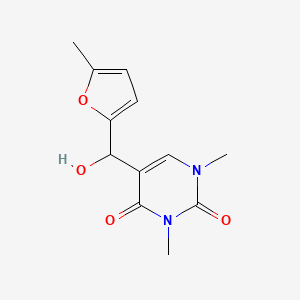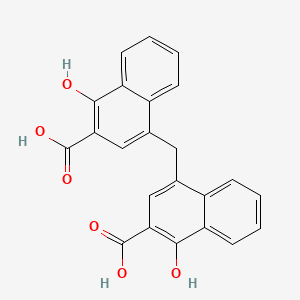
2-Naphthalenecarboxylic acid, 4,4'-methylenebis(1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two naphthalene rings connected by a methylene bridge and hydroxyl groups. This compound is often used in scientific research due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) typically involves the reaction of naphthalene derivatives with formaldehyde under acidic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivatives and formaldehyde.
Reaction Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Procedure: The naphthalene derivatives are reacted with formaldehyde in the presence of an acid catalyst, leading to the formation of the methylene bridge between the naphthalene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Catalysts: Industrial catalysts such as sulfuric acid are employed to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes, altering their function and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with similar chemical properties.
4,4’-Methylenebis(2-hydroxybenzoic acid): Another compound with a methylene bridge and hydroxyl groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to its similar compounds. The presence of two naphthalene rings connected by a methylene bridge and hydroxyl groups offers a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
1175-41-3 |
|---|---|
Fórmula molecular |
C23H16O6 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-[(3-carboxy-4-hydroxynaphthalen-1-yl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6/c24-20-16-7-3-1-5-14(16)12(10-18(20)22(26)27)9-13-11-19(23(28)29)21(25)17-8-4-2-6-15(13)17/h1-8,10-11,24-25H,9H2,(H,26,27)(H,28,29) |
Clave InChI |
XACRYJAWPVFHLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



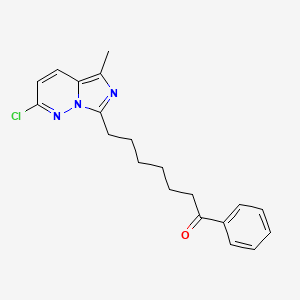

![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
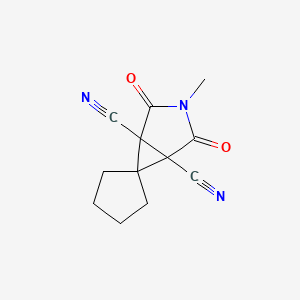

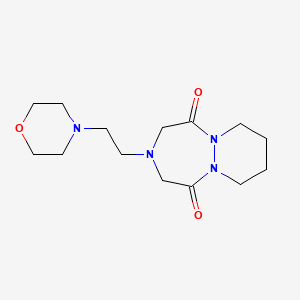
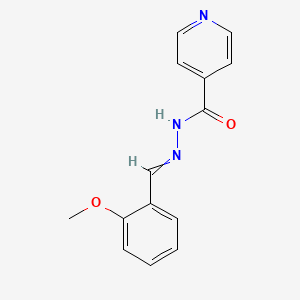
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)


